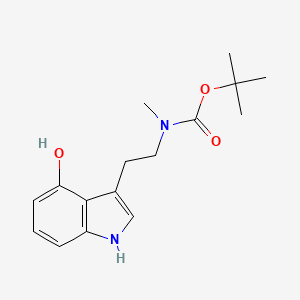![molecular formula C15H18ClN3O3 B15297120 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride is a compound with significant potential in medicinal chemistry. It is a derivative of piperidine-2,6-dione and isoindoline, which are known for their biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases such as sickle cell disease and β-thalassemia .
Vorbereitungsmethoden
The synthesis of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride involves several steps. One common method includes the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride . The reaction conditions typically involve the use of solvents like DMF and bases such as K2CO3. Industrial production methods may involve optimization techniques like Design of Experiments (DoE) to enhance yield and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include bromine for bromination, acetic acid, and hydrogenation catalysts. Major products formed from these reactions include nitro and amino derivatives, which are crucial intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies related to protein-ligand interactions and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . This mechanism is particularly beneficial in treating blood disorders like sickle cell disease and β-thalassemia .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperidine-2,6-dione derivatives such as lenalidomide and thalidomide. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Lenalidomide: Known for its immunomodulatory and anti-tumor properties, used in treating multiple myeloma.
Thalidomide: Initially used as a sedative, now repurposed for treating certain cancers and inflammatory conditions.
The uniqueness of 3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride lies in its specific application for inducing HbF expression, making it a promising candidate for treating hemoglobinopathies .
Eigenschaften
Molekularformel |
C15H18ClN3O3 |
|---|---|
Molekulargewicht |
323.77 g/mol |
IUPAC-Name |
3-[7-(2-aminoethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C15H17N3O3.ClH/c16-7-6-9-2-1-3-10-11(9)8-18(15(10)21)12-4-5-13(19)17-14(12)20;/h1-3,12H,4-8,16H2,(H,17,19,20);1H |
InChI-Schlüssel |
VSELWGMIHZCJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)


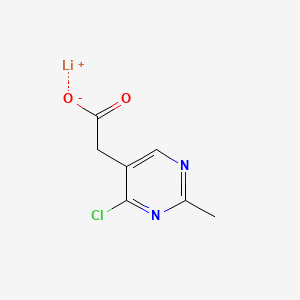
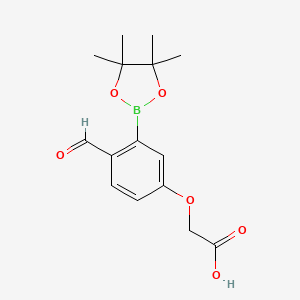
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
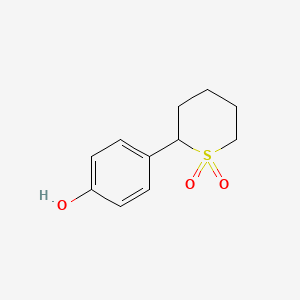

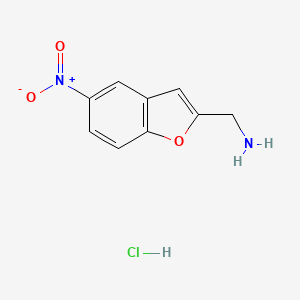
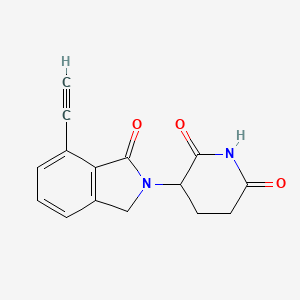
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
